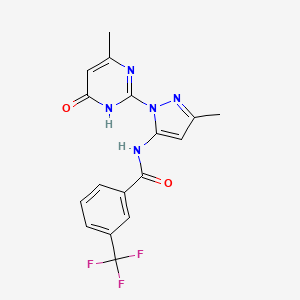

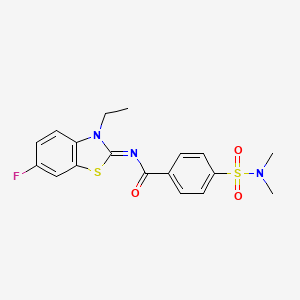

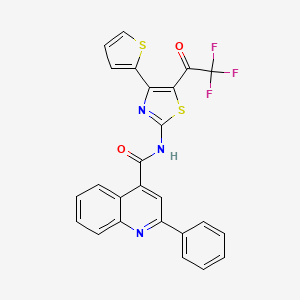

![molecular formula C17H17N5O B3005450 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile CAS No. 2195877-75-7](/img/structure/B3005450.png)

4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 1H-1,2,3-triazol, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds . It’s often used as a building block in the synthesis of various therapeutic agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Scientific Research Applications

Synthesis and Catalysis

- Synthesis of Analogues and Derivatives : Researchers synthesized a conformationally rigid analogue of 2-amino-adipic acid, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid, demonstrating the versatility of 8-azabicyclo[3.2.1]octane skeleton in creating novel compounds (Kubyshkin et al., 2009).

- Catalysis : The 1,2,3-triazole derivatives were used as ligands in catalyst activation for reactions like transfer hydrogenation, highlighting their role in facilitating chemical transformations (Saleem et al., 2014).

Chemical Synthesis and Functionalization

- Chemical Synthesis : The application of 1,4-diazabicyclo[2.2.2]octane for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under specific conditions showcases the potential of related compounds in synthesizing complex chemical structures (Azarifar et al., 2013).

- Functionalization of Nanoparticles : The functionalization of silica-coated magnetic nanoparticles with 1,4-Diazabicyclo[2.2.2]octane (DABCO) demonstrates the compound's utility in nanotechnology and materials science (Jadidi Nejad et al., 2020).

Medicinal Chemistry

- Neurokinin Receptor Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the query compound, have been studied as neurokinin receptor antagonists, suggesting potential applications in pharmacology (Huscroft et al., 2006).

Antimicrobial Research

- Antimicrobial Agents : The synthesis and evaluation of novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, show the potential antimicrobial applications of compounds related to 1H-1,2,3-triazole (Al‐Azmi & Mahmoud, 2020).

Organic Chemistry and Synthesis

- Structural Analysis and Synthesis : The gold(III) tetrachloride salt of a compound related to L-cocaine, containing an 8-azabicyclo[3.2.1]octane skeleton, was analyzed, indicating the importance of such structures in organic chemistry and crystallography (Wood et al., 2007).

Mechanism of Action

Compounds with a similar structure have been found to exhibit significant binding affinity to HSP90α, a promising anticancer drug target . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Future Directions

Properties

IUPAC Name |

4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)22-14-5-6-15(22)10-16(9-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYRTNGDKQWXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

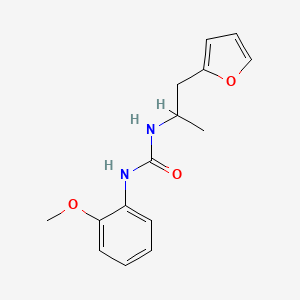

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

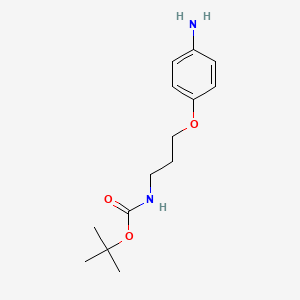

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

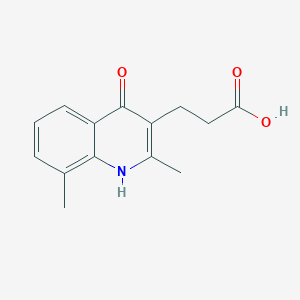

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)